5-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide
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Overview
Description
5-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring system. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .
Mechanism of Action
Target of Action
Thiophene derivatives have been known to exhibit a variety of biological effects .
Mode of Action
It is known that thiophene derivatives interact with their targets in a variety of ways, depending on the specific functional groups present in the molecule .
Biochemical Pathways
Thiophene derivatives are known to be involved in a variety of biochemical processes, including anti-inflammatory , antimicrobial , and antihypertensive activities.
Result of Action
Thiophene derivatives have been reported to exhibit a variety of pharmacological properties, such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Action Environment
It is known that the efficacy of thiophene derivatives can be influenced by a variety of factors, including the presence of other compounds, ph, temperature, and light .
Preparation Methods
The synthesis of 5-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. . Industrial production methods often utilize optimized reaction conditions to maximize yield and purity, involving controlled temperatures, pressures, and the use of catalysts.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar compounds include other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
5-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide is unique due to its specific substitution pattern and the presence of the morpholino group, which can impart distinct biological and chemical properties.
Properties
IUPAC Name |
5-methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S3/c1-12-2-3-15(22-12)23(18,19)16-10-14(13-4-9-21-11-13)17-5-7-20-8-6-17/h2-4,9,11,14,16H,5-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQJMMGPMZFWLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCC(C2=CSC=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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